molecular formula C17H24FN3S B5639254 N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarbothioamide

N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarbothioamide

Cat. No. B5639254
M. Wt: 321.5 g/mol
InChI Key: COQRBGAXEOTLQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarbothioamide and related compounds involves multiple steps, including cyclization, condensation, and crystallization processes. One method described involves the cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate followed by treatment with various reagents to afford the desired piperazinecarbothioamide derivatives (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015). Another approach includes synthesizing related compounds by substituting phenacyl bromides with hetero arylpiperazine followed by reduction and fluorination (V. Mishra, T. Chundawat, 2019).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to this compound has been conducted using various spectroscopic techniques. Studies involving X-ray crystallography and NMR spectroscopy have been pivotal in determining the conformation and configuration of these molecules, revealing their complex geometry and structural features (L. Macalik et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs include various substitution, addition, and complexation reactions. For example, the compound has been used as a ligand for complexation with metal ions, demonstrating its versatility in forming chemically stable complexes with potential applications in materials science and catalysis (L. Macalik et al., 2021).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, crystallinity, and thermal stability, have been studied to understand their behavior in different environments. Crystallographic studies provide insights into the packing, hydrogen bonding, and intermolecular interactions within the crystal lattice, influencing the compound's solubility and melting point (S. Shivaprakash, G. Chandrasekara Reddy, J. Jasinski, 2014).

properties

IUPAC Name

N-cyclohexyl-4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3S/c18-14-6-8-16(9-7-14)20-10-12-21(13-11-20)17(22)19-15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQRBGAXEOTLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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